molecular formula C16H15F3O2S B14649602 1,1'-[2-(Trifluoromethanesulfonyl)propane-1,2-diyl]dibenzene CAS No. 52208-99-8

1,1'-[2-(Trifluoromethanesulfonyl)propane-1,2-diyl]dibenzene

Cat. No.: B14649602
CAS No.: 52208-99-8
M. Wt: 328.4 g/mol
InChI Key: WNGMDQSXRITXJO-UHFFFAOYSA-N
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Description

1,1’-[2-(Trifluoromethanesulfonyl)propane-1,2-diyl]dibenzene is a chemical compound known for its unique structural properties and potential applications in various scientific fields. It is characterized by the presence of trifluoromethanesulfonyl groups attached to a propane-1,2-diyl backbone, which is further connected to two benzene rings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-[2-(Trifluoromethanesulfonyl)propane-1,2-diyl]dibenzene typically involves the reaction of 1,2-dibromo-1,1’-dibenzene with trifluoromethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trifluoromethanesulfonyl chloride. The product is then purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1,1’-[2-(Trifluoromethanesulfonyl)propane-1,2-diyl]dibenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethanesulfonyl groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

1,1’-[2-(Trifluoromethanesulfonyl)propane-1,2-diyl]dibenzene has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for introducing trifluoromethanesulfonyl groups into molecules.

    Biology: Studied for its potential as a biochemical probe due to its unique structural properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with enhanced stability and bioavailability.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,1’-[2-(Trifluoromethanesulfonyl)propane-1,2-diyl]dibenzene involves its ability to interact with various molecular targets through its trifluoromethanesulfonyl groups. These groups can form strong interactions with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The compound can also participate in electron transfer reactions, influencing redox processes in biological systems.

Comparison with Similar Compounds

  • 1,1’-[2-(Methanesulfonyl)propane-1,2-diyl]dibenzene
  • 1,1’-[2-(Ethanesulfonyl)propane-1,2-diyl]dibenzene
  • 1,1’-[2-(Butanesulfonyl)propane-1,2-diyl]dibenzene

Comparison: 1,1’-[2-(Trifluoromethanesulfonyl)propane-1,2-diyl]dibenzene is unique due to the presence of trifluoromethanesulfonyl groups, which impart distinct electronic and steric properties compared to other sulfonyl derivatives. These properties enhance its reactivity and stability, making it a valuable compound in various applications.

Properties

CAS No.

52208-99-8

Molecular Formula

C16H15F3O2S

Molecular Weight

328.4 g/mol

IUPAC Name

[2-phenyl-2-(trifluoromethylsulfonyl)propyl]benzene

InChI

InChI=1S/C16H15F3O2S/c1-15(14-10-6-3-7-11-14,22(20,21)16(17,18)19)12-13-8-4-2-5-9-13/h2-11H,12H2,1H3

InChI Key

WNGMDQSXRITXJO-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=CC=C1)(C2=CC=CC=C2)S(=O)(=O)C(F)(F)F

Origin of Product

United States

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